Cas no 25870-69-3 (4-Chloro-3'-nitrochalcone)

4-Chloro-3'-nitrochalcone is a synthetic chalcone derivative characterized by the presence of chloro and nitro functional groups on its aromatic rings. This compound is of interest in organic and medicinal chemistry due to its role as a versatile intermediate in the synthesis of heterocyclic compounds and biologically active molecules. The electron-withdrawing nitro and chloro substituents enhance its reactivity in Michael additions and cyclization reactions, making it valuable for constructing complex molecular frameworks. Its structural features also contribute to potential pharmacological properties, including anti-inflammatory and anticancer activities, which are subjects of ongoing research. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4-Chloro-3'-nitrochalcone structure
4-Chloro-3'-nitrochalcone structure
Product name:4-Chloro-3'-nitrochalcone
CAS No:25870-69-3
MF:C15H10ClNO3
MW:287.697803020477
MDL:MFCD00088989
CID:2859263

4-Chloro-3'-nitrochalcone Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-3'-NITROCHALCONE
    • (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • 4-Chloro-3'-nitrochalcone
    • MDL: MFCD00088989
    • Inchi: 1S/C15H10ClNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+
    • InChI Key: IYNFHONEGUKYTC-RMKNXTFCSA-N
    • SMILES: ClC1C=CC(=CC=1)/C=C/C(C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 383
  • Topological Polar Surface Area: 62.9
  • XLogP3: 4.1

4-Chloro-3'-nitrochalcone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB421594-10 g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
25870-69-3
10 g
€786.50 2023-07-18
abcr
AB421594-5 g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
25870-69-3
5 g
€658.70 2023-07-18
abcr
AB421594-25 g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
25870-69-3
25 g
€1,169.90 2023-07-18
abcr
AB421594-10g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
25870-69-3
10g
€786.50 2025-02-15
abcr
AB421594-1 g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
25870-69-3
1 g
€339.20 2023-07-18
abcr
AB421594-1g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
25870-69-3
1g
€339.20 2025-02-15
abcr
AB421594-5g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
25870-69-3
5g
€658.70 2025-02-15
abcr
AB421594-25g
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one; .
25870-69-3
25g
€1169.90 2025-02-15

Additional information on 4-Chloro-3'-nitrochalcone

4-Chloro-3'-nitrochalcone: A Comprehensive Overview

The compound with CAS No 25870-69-3, known as 4-Chloro-3'-nitrochalcone, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of chalcones, which are α,β-unsaturated ketones with a characteristic aromatic structure. The presence of the chlorine and nitro groups at specific positions on the molecule imparts unique chemical and biological properties, making it a subject of interest for researchers across various disciplines.

Chalcones are naturally occurring compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of substituents like chlorine and nitro groups can further enhance or modify these activities, making 4-Chloro-3'-nitrochalcone a promising candidate for drug discovery and development. Recent studies have highlighted its potential as a lead compound in the design of new therapeutic agents targeting specific diseases.

The molecular structure of 4-Chloro-3'-nitrochalcone consists of two aromatic rings connected by a conjugated enone system. The chlorine atom is located at the fourth position on one ring, while the nitro group is positioned at the third prime position on the other ring. This arrangement creates a highly conjugated system that influences the compound's electronic properties and reactivity. The conjugation also plays a crucial role in its absorption spectrum, making it suitable for applications in optoelectronics and photovoltaics.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Chloro-3'-nitrochalcone through various methods, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible. The compound's synthesis has been optimized to meet the growing demand in both academic research and industrial applications.

In terms of biological activity, 4-Chloro-3'-nitrochalcone has shown potent antioxidant properties due to its ability to scavenge free radicals effectively. This property makes it a valuable component in cosmetic formulations aimed at combating oxidative stress and skin aging. Additionally, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways.

The compound's anticancer activity has been extensively studied, with recent research focusing on its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its interaction with specific cellular targets, such as protein kinases and transcription factors involved in cancer progression. Preclinical studies have shown promising results, paving the way for further investigation into its therapeutic potential.

Another area of interest for 4-Chloro-3'-nitrochalcone is its application in material science. Its conjugated system makes it an excellent candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent breakthroughs have explored its use as a dopant in polymer blends to enhance electrical conductivity without compromising mechanical properties.

In conclusion, 4-Chloro-3'-nitrochalcone (CAS No 25870-69-3) is a versatile compound with multifaceted applications across various fields. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials, this compound is poised to make significant contributions to science and technology.

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(CAS:25870-69-3)4-Chloro-3'-nitrochalcone
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